molecular formula C21H22N2O4 B2468133 N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203322-97-7

N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No. B2468133
CAS RN: 1203322-97-7
M. Wt: 366.417
InChI Key: ZWXOVRGEYVJJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, also known as MINDI, is a chemical compound that has gained significant attention in the field of scientific research. MINDI is a potent inhibitor of a specific enzyme, which makes it a promising candidate for various applications in biological and medical research. In

Scientific Research Applications

Antifungal Agents

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species, demonstrating broad antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection. These findings highlight the potential of morpholin-acetamide derivatives as antifungal therapeutics (Bardiot et al., 2015).

Antimicrobial Evaluation

Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. The results showed that most compounds were active against selected microbial species, with two compounds, in particular, displaying potent antimicrobial activity (Gul et al., 2017).

Antinociceptive Effect

Research on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide revealed high affinity for the σ1 receptor and a significant reduction in formalin-induced nociception upon local peripheral and intrathecal administration, indicating potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Molecular Binding Studies

Studies on paracetamol derivatives, including those incorporating morpholine, have examined DNA-binding interactions with calf thymus DNA and protein-binding interactions with BSA, revealing their strong binding ability and suggesting potential applications in molecular biology (Raj, 2020).

Corrosion Inhibition

N-[morpholin-4-yl(phenyl)methyl]acetamide demonstrated over 90% inhibition efficiency on mild steel in hydrochloric acid, suggesting its utility as a corrosion inhibitor. The adsorption behavior supports its potential application in protecting industrial materials (Nasser & Sathiq, 2016).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20-8-2-15-1-7-18(13-19(15)20)27-14-21(25)22-16-3-5-17(6-4-16)23-9-11-26-12-10-23/h1,3-7,13H,2,8-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXOVRGEYVJJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinophenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

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